molecular formula C19H28N2O3S B2820524 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide CAS No. 941950-22-7

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide

Cat. No.: B2820524
CAS No.: 941950-22-7
M. Wt: 364.5
InChI Key: ZVVVSIILKPDMJD-UHFFFAOYSA-N
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide, also known as IBTQ, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies, and its mechanism of action and biochemical and physiological effects have been investigated extensively.

Scientific Research Applications

Tandem Pummerer/Mannich Cyclization Cascade

A study by Padwa et al. (2002) explored a tandem Pummerer/Mannich cyclization cascade involving alpha-sulfinylenamides. This method is effective for preparing aza-heterocycles and is suited for assembling natural product scaffolds, potentially relevant for compounds like N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide.

Inhibition of Protein Kinase

Chijiwa et al. (1990) in their study published in The Journal of Biological Chemistry, explored a compound, H-89, with structural similarities to this compound. They found that it selectively inhibits cyclic AMP-dependent protein kinase, highlighting a potential application in understanding and modulating protein kinase activity [Chijiwa et al., 1990].

Novel Nanosized N-sulfonated Brönsted Acidic Catalyst

Goli-Jolodar et al. (2016) reported on a novel nano-sized N-sulfonic acid used as a catalyst in the synthesis of hexahydroquinolines. This research could be pertinent to understanding the catalytic roles that similar structures to this compound might play in chemical synthesis [Goli-Jolodar et al., 2016].

Histone Deacetylase Inhibition

Yi-Min Liu et al. (2015) developed 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors. They found that these compounds, structurally related to this compound, were effective in suppressing the growth of prostate cancer cells [Yi-Min Liu et al., 2015].

Antimicrobial Activity of Quinolinium Derivatives

Fadda et al. (2016) synthesized novel functionalized N-sulfonates, including quinolyl and isoquinolyl groups. Their antimicrobial evaluation indicated that certain compounds exhibited high activity against Gram-positive and Gram-negative bacteria and fungi. This study may provide insights into the antimicrobial potential of compounds like this compound [Fadda et al., 2016].

Synthesis of Heterocyclic Scaffolds

Fuentes et al. (2015) demonstrated the use of N-(arylsulfonyl)acrylamides in radical cyclization cascades to produce complex heterocyclic scaffolds. These findings could be applicable to the synthesis of complex molecules similar to this compound [Fuentes et al., 2015].

Properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-14(2)19(22)21-12-6-7-15-10-11-16(13-18(15)21)20-25(23,24)17-8-4-3-5-9-17/h10-11,13-14,17,20H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVVSIILKPDMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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